molecular formula C19H19Cl2N3O3 B15014289 (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B15014289
M. Wt: 408.3 g/mol
InChI Key: DIQSAECRLMAUCP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide is a synthetic organic molecule characterized by its complex structure, which includes a dichlorophenyl group, a methylphenoxy group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multiple steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate acylating agent to form the hydrazinylidene intermediate.

    Coupling with 3-methylphenoxyacetyl chloride: The intermediate is then reacted with 3-methylphenoxyacetyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction typically results in the formation of alcohols or amines.

    Substitution: Substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The hydrazinylidene moiety may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(2,4-dichlorophenyl)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanamide
  • (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-ethylphenoxy)acetyl]hydrazinylidene}butanamide

Uniqueness

The uniqueness of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

(3E)-N-(2,4-dichlorophenyl)-3-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-12-4-3-5-15(8-12)27-11-19(26)24-23-13(2)9-18(25)22-17-7-6-14(20)10-16(17)21/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

DIQSAECRLMAUCP-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.